molecular formula C11H6BrN3OS B8509567 (2-Bromo-5-thiazolyl)-1H-pyrrolo[2,3-b]pyridin-3-ylmethanone CAS No. 918522-69-7

(2-Bromo-5-thiazolyl)-1H-pyrrolo[2,3-b]pyridin-3-ylmethanone

Cat. No. B8509567
Key on ui cas rn: 918522-69-7
M. Wt: 308.16 g/mol
InChI Key: HZGVITXLHOLMGZ-UHFFFAOYSA-N
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Patent
US08722702B2

Procedure details

A suspension of 2-Bromo-thiazole-5-carboxylic acid (98, 0.5 g, 0.002 mol) in oxalyl chloride (3 mL) was stirred at room temperature until it turned into a clear solution. Solvent was removed and the residue was dried over vacuum. A light yellow solid was obtained and was dissolved in dichloromethane (10 mL) and slowly added to a solution of 1H-Pyrrolo[2,3-b]pyridine (1, 0.34 g, 0.0029 mol) in dichloromethane (30 mL) at −10° C. To the mixture was then added aluminum trichloride (2.6 g, 0.019 mol) in one portion with vigorous stirring. The reaction was held at −10° C. for 30 minutes, then allowed to warm to room temperature. The reaction mixture was stirred at ambient temperature overnight. The reaction was quenched with ice-water and acidified with hydrochloric acid (10%) to pH 4. The solution was then extracted with dichloromethane. The organic layer was collected, washed with brine, and dried over magnesium sulfate. After removal of solvent, the residue was purified by silica gel column chromatography eluting with ethyl acetate in hexane to provide the compound as a white solid (99, 12 mg, 2%). MS (ESI) [M−H+]=369.09.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
2%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][C:4]([C:7]([OH:9])=O)=[CH:5][N:6]=1.[NH:10]1[C:14]2=[N:15][CH:16]=[CH:17][CH:18]=[C:13]2[CH:12]=[CH:11]1.[Cl-].[Cl-].[Cl-].[Al+3]>C(Cl)(=O)C(Cl)=O.ClCCl>[Br:1][C:2]1[S:3][C:4]([C:7]([C:12]2[C:13]3[C:14](=[N:15][CH:16]=[CH:17][CH:18]=3)[NH:10][CH:11]=2)=[O:9])=[CH:5][N:6]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1SC(=CN1)C(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
C(C(=O)Cl)(=O)Cl
Step Two
Name
Quantity
0.34 g
Type
reactant
Smiles
N1C=CC=2C1=NC=CC2
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
2.6 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature until it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was dried over vacuum
CUSTOM
Type
CUSTOM
Details
A light yellow solid was obtained
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at ambient temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with ice-water
EXTRACTION
Type
EXTRACTION
Details
The solution was then extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1SC(=CN1)C(=O)C1=CNC2=NC=CC=C21
Measurements
Type Value Analysis
AMOUNT: MASS 12 mg
YIELD: PERCENTYIELD 2%
YIELD: CALCULATEDPERCENTYIELD 1.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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